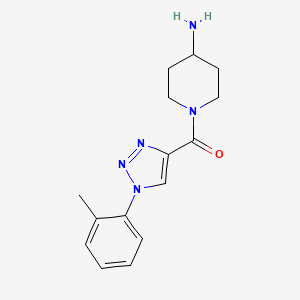

(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N5O |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-[1-(2-methylphenyl)triazol-4-yl]methanone |

InChI |

InChI=1S/C15H19N5O/c1-11-4-2-3-5-14(11)20-10-13(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3 |

InChI Key |

FSNAALWYTHKBRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.

Attachment of the Tolyl Group: The tolyl group can be introduced through a substitution reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction.

Coupling Reactions: The final step involves coupling the triazole and piperidine rings with the tolyl group under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Overview

The compound (4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule notable for its structural features, including a piperidine ring and a triazole moiety. Its unique structure positions it as a significant candidate in medicinal chemistry, particularly in drug development and therapeutic applications.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is explored for its potential as a therapeutic agent. The structural characteristics of the triazole and piperidine groups contribute to its biological activity, making it suitable for various drug development projects.

Research indicates that compounds similar to This compound exhibit significant biological activities against various targets:

- Antimicrobial Activity : The triazole moiety is known for its antifungal properties, which can be leveraged in developing antifungal agents.

- Anticancer Potential : Initial studies suggest that modifications to the compound could enhance its efficacy against cancer cell lines by targeting specific pathways involved in tumor growth.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological receptors and enzymes. Techniques such as:

- Molecular Docking : Used to predict how the compound interacts with target proteins.

- In Vitro Binding Assays : To quantify binding affinities and understand the mechanism of action.

These studies are essential for optimizing the compound's structure to enhance its pharmacological properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of triazole-containing compounds similar to This compound . The results indicated that certain modifications increased cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into triazole derivatives as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of triazole derivatives. Compounds structurally related to This compound demonstrated significant activity against resistant strains of bacteria, highlighting their potential use in treating infections caused by multidrug-resistant organisms.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents | New drug candidates |

| Antimicrobial Activity | Efficacy against fungal and bacterial infections | Treatment options for resistant strains |

| Anticancer Potential | Targeting cancer cell pathways | New treatments for cancer |

| Interaction Studies | Understanding binding affinities with biological targets | Optimizing drug design |

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Modifications to the Piperidine/Piperazine/Morpholine Moieties

- Piperazine Derivatives: In , (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives demonstrated cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 2.1 µM against HeLa). Replacing 4-aminopiperidine with piperazine reduces basicity (pKa ~7.1 vs.

- Morpholino Derivatives: Compound III in , (5-methyl-1-(8-trifluoromethylquinolin-4-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone, replaces aminopiperidine with morpholine. The morpholine oxygen increases hydrophilicity (clogP = 2.8 vs. 3.5 for the target compound), which may improve aqueous solubility but reduce blood-brain barrier penetration .

Substituents on the Triazole Aryl Group

- Fluorophenyl vs. o-Tolyl: describes (4-aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS: 1351843-00-9). Fluorine substitution enhances metabolic stability via reduced CYP450-mediated oxidation compared to the methyl group in o-tolyl. However, the o-tolyl group’s steric hindrance may improve selectivity for hydrophobic binding pockets .

- Pyrimidinyl Substituents: lists (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone.

Functional Group Additions

- Methoxy and Benzyl Groups: highlights (4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone (yield: 88%). The benzyl group increases molecular weight (MW = 375.5 vs. 289.3 for the target compound) and lipophilicity (clogP = 4.2), which could enhance cell membrane penetration but reduce solubility .

Biological Activity

Introduction

The compound (4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone , also known as CAS 932170-09-7, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring and a triazole moiety, which are known to enhance interaction with various biological targets.

Structural Characteristics

The structural formula for the compound is represented as follows:

This structure contributes to its diverse biological activities, which have been the subject of various studies.

Synthesis

The synthesis of this compound can be achieved through multiple methods. The choice of synthesis method often depends on the desired yield and purity of the final product. Some common methods include:

- Click Chemistry : Utilizing azide-alkyne cycloaddition.

- Condensation Reactions : Involving piperidine derivatives and triazole precursors.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities against various targets. Below is a summary of the biological activities associated with this compound and related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine & Triazole | Anticancer, Antimicrobial |

| 4-Aminopiperidine | Piperidine ring | Antimicrobial |

| 1-(Phenyl)-1H-triazole | Triazole ring | Anticancer |

| 5-Aryltriazoles | Aryl substituents | Antiviral |

These compounds demonstrate the potential for drug design and development, particularly in targeting specific diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

- Anticancer Activity : A study on triazole derivatives indicated that specific modifications could enhance their anticancer properties. The presence of a 3-bromophenylamino moiety was found to improve efficacy against cancer cell lines significantly .

- Antimicrobial Properties : Research has shown that triazole compounds exhibit substantial antimicrobial activities against various pathogens. The unique combination of piperidine and triazole in this compound may enhance its selectivity and potency .

- Mechanistic Insights : Interaction studies have focused on binding affinities to enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions .

Q & A

Q. What are the optimal synthetic routes for (4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone?

Methodological Answer: The compound can be synthesized via modular approaches, such as:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A click chemistry strategy to form the 1,2,3-triazole core. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to improve yield .

- Amide coupling: React 4-aminopiperidine with a pre-synthesized triazole-carboxylic acid derivative using coupling agents like HATU or EDCI. Monitor reaction progress via TLC or LC-MS .

- Intermediate purification: Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate high-purity intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy: Confirm regiochemistry of the triazole ring (e.g., 1H NMR coupling patterns) and piperidine substitution (e.g., integration ratios for amine protons) .

- Mass spectrometry (ESI or HRMS): Validate molecular weight and fragmentation patterns to rule out byproducts .

- HPLC/UPLC: Assess purity (>95% by UV detection at 254 nm) using reverse-phase columns (C18) with acetonitrile/water gradients .

- X-ray crystallography: Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Q. How should researchers assess the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated stability studies: Store aliquots at 4°C, –20°C, and room temperature (with desiccants). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .

- Light sensitivity testing: Expose samples to UV-Vis light (300–800 nm) and compare degradation rates using LC-MS .

- Solution stability: Prepare stock solutions in DMSO or water and analyze for precipitate formation or pH shifts over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Controlled replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .

- Orthogonal assays: Validate target engagement using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays .

- Purity verification: Re-test bioactive samples with updated analytical methods (e.g., LC-HRMS) to confirm absence of degradants or impurities .

- Matrix effects: Account for interference from biological matrices (e.g., serum proteins) using spike-recovery experiments .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis data .

- Molecular dynamics (MD) simulations: Simulate ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) to assess binding stability and key residue interactions .

- QSAR modeling: Corporate structural analogs (e.g., triazole or piperidine derivatives) to build predictive models for activity optimization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog synthesis: Modify the o-tolyl group (e.g., electron-withdrawing substituents) or piperidine amine (e.g., alkylation/acylation) to probe steric/electronic effects .

- Bioisosteric replacement: Substitute the triazole ring with imidazole or tetrazole cores to evaluate scaffold flexibility .

- High-throughput screening (HTS): Test analogs against target panels (e.g., kinase inhibitors) to identify selectivity profiles .

Q. What experimental design considerations mitigate limitations in pollution or degradation studies?

Methodological Answer:

- Sample stabilization: Use continuous cooling (4°C) during long-term experiments to slow organic degradation .

- Matrix-matched calibration: Prepare standards in synthetic wastewater to account for matrix interference in environmental analyses .

- Replicate variability: Include triplicate samples and negative controls to distinguish experimental noise from true degradation signals .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

Methodological Answer:

- Detailed documentation: Record exact reagent grades, solvent lot numbers, and equipment calibration data .

- In-line monitoring: Use FTIR or ReactIR to track reaction progress in real time and identify critical endpoints .

- Open-access data sharing: Publish raw spectral data (NMR, MS) and crystallographic files (CIF) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.